4-((3-Chloro-4-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
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Description
4-((3-Chloro-4-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H22ClN3O3 and its molecular weight is 339.82. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Structural Studies
This compound has been studied for its binding interactions with biological targets, where molecular docking studies suggest its potential in inhibiting specific growth factors. For example, derivatives of butanoic acid, including similar compounds, have shown to inhibit Placenta Growth Factor (PIGF-1), indicating possible pharmacological importance. These studies utilize spectroscopic techniques and density functional theory (DFT) calculations to understand the compound's reactivity and stability, highlighting its nonlinear optical material potential due to significant dipole moments and hyperpolarizabilities (Vanasundari et al., 2018).
Vibrational and Structural Analysis
Another research application focuses on the vibrational, structural, electronic, and optical studies of related butanoic acid derivatives. These studies leverage FT-IR, FT-Raman spectroscopy, and theoretical DFT approaches to examine the molecule's stability, charge delocalization, and noncovalent interactions. Such analyses are crucial for understanding the compound's physical and chemical properties, which could inform its utility in materials science and biological applications (Rahul Raju et al., 2015).
Synthesis and Pharmacological Studies
Synthetic pathways and pharmacological studies of related compounds, especially those incorporating the 4-methylpiperazin-1-yl moiety, are of interest. For instance, the synthesis and biological evaluation of thiophene derivatives containing this moiety have been explored for their allosteric enhancer activity at receptors, suggesting a framework for developing novel pharmacological agents (Romagnoli et al., 2012).
Endosomolytic Polymers
Poly(amido-amine)s carrying similar structural features have been synthesized and evaluated for their endosomolytic properties. These polymers' physicochemical and biological properties have been correlated, indicating their potential as non-viral vectors for gene delivery. Such studies contribute to the understanding of how structural elements within molecules like 4-((3-Chloro-4-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can influence biological activity and material properties (Ferruti et al., 2000).
Properties
IUPAC Name |
4-(3-chloro-4-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-11-3-4-12(9-13(11)17)18-15(21)10-14(16(22)23)20-7-5-19(2)6-8-20/h3-4,9,14H,5-8,10H2,1-2H3,(H,18,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWVRIQBWAZPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.